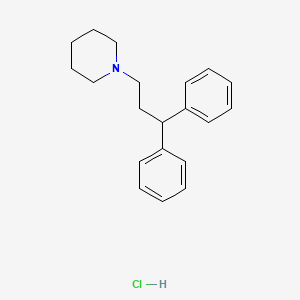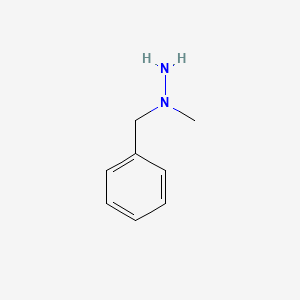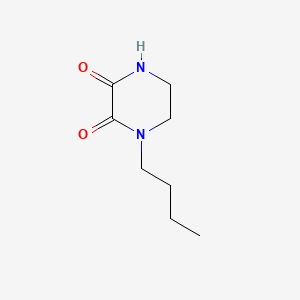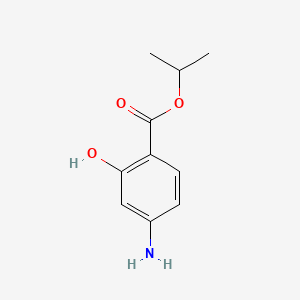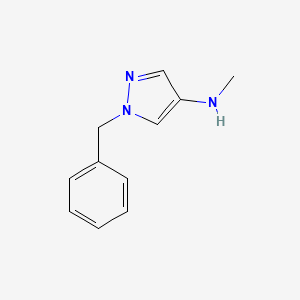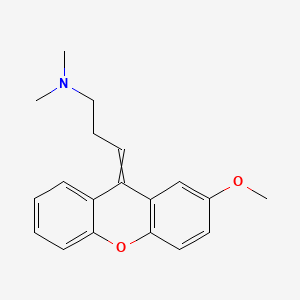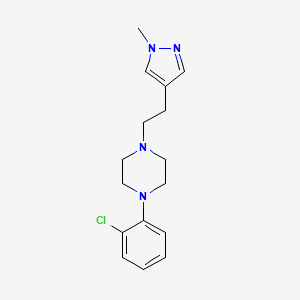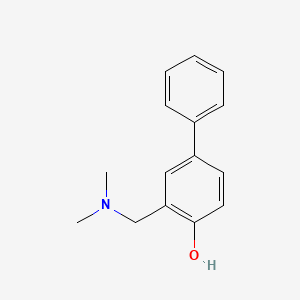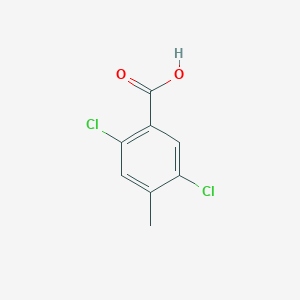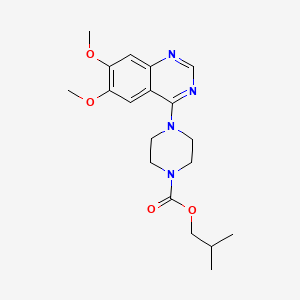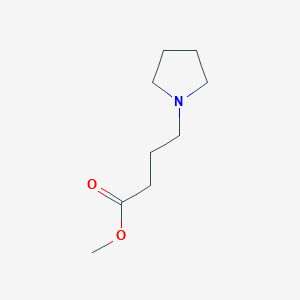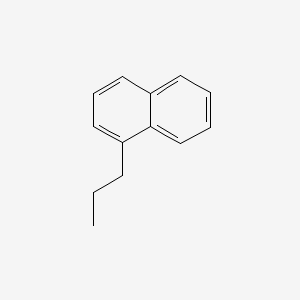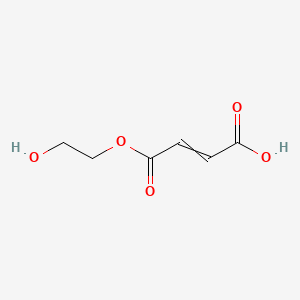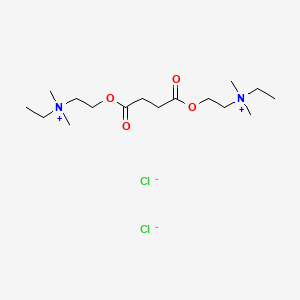
Suxethonium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Suxethonium chloride can be synthesized via esterification of succinic acid or succinic anhydride. The process involves the use of deep eutectic solvents as catalysts, solvents, and starting materials. The optimal conditions for this one-step synthesis include succinic acid or succinic anhydride (1 equivalent), choline chloride (4 equivalents), zinc chloride (4 equivalents), and sulfuric acid (0.2 equivalents) at 150°C for 2 hours .
Industrial Production Methods: In industrial settings, this compound is produced as a lyophilized powder, which is advantageous for storage and transportation, especially in environments where refrigeration is not feasible .
Chemical Reactions Analysis
Types of Reactions: Suxethonium chloride undergoes hydrolysis, leading to the formation of succinic acid as a major degradation product . It is also involved in depolarizing reactions at the neuromuscular junction.
Common Reagents and Conditions:
Hydrolysis: Water and heat are common conditions for hydrolysis.
Depolarization: Involves interaction with acetylcholine receptors at the neuromuscular junction.
Major Products:
Hydrolysis: Succinic acid.
Depolarization: Temporary paralysis of skeletal muscles.
Scientific Research Applications
Suxethonium chloride is widely used in various fields:
Chemistry: As a model compound for studying esterification reactions and the use of deep eutectic solvents.
Biology: To study neuromuscular transmission and the effects of depolarizing agents on muscle function.
Medicine: Primarily used as a muscle relaxant during surgical procedures and emergency intubations.
Mechanism of Action
Suxethonium chloride acts as a depolarizing neuromuscular blocker. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, causing sustained depolarization. This prevents normal neuromuscular transmission, leading to muscle paralysis . The compound is eventually broken down by the enzyme cholinesterase .
Comparison with Similar Compounds
Suxamethonium chloride (Succinylcholine): Another depolarizing muscle relaxant with a similar mechanism of action.
Atracurium: A non-depolarizing muscle relaxant that acts as a competitive antagonist at acetylcholine receptors.
Uniqueness: Suxethonium chloride is distinguished by its presentation as a lyophilized powder, making it ideal for storage in environments where refrigeration is not feasible . It also has a shorter duration of action compared to suxamethonium chloride, making it suitable for rapid sequence inductions .
Properties
CAS No. |
54063-57-9 |
|---|---|
Molecular Formula |
C16H34Cl2N2O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C16H34N2O4.2ClH/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BHCKTCGQZMCGAB-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Cl-].[Cl-] |
Canonical SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Cl-].[Cl-] |
Key on ui other cas no. |
67724-50-9 54063-57-9 |
Related CAS |
67724-50-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


